
2-Aminobenzamide
Overview
Description
2-Aminobenzamide (2-AB; CAS Reg. No. 88-68-6) is an anthranilamide derivative characterized by a benzene ring substituted with a carboxamide group at position 1 and an amine group at position 2 . Its molecular formula is C₇H₈N₂O, with a molecular weight of 136.15 g/mol. The compound’s structure enables versatile applications, including roles as a fluorescent labeling agent for polysaccharides , a zinc-binding group in histone deacetylase (HDAC) inhibitors , and a precursor in antimicrobial agents . Its intermolecular hydrogen bonding (N–H···O and N–H···N) contributes to stable crystalline forms and interactions in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminobenzamide can be synthesized through several methods. One common approach involves the reaction of anthranilic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. This reaction typically occurs under reflux conditions, resulting in the formation of anthranilamide.
Industrial Production Methods: In industrial settings, anthranilamide is often produced through the catalytic hydrogenation of nitrobenzamide. This process involves the reduction of nitrobenzamide using hydrogen gas in the presence of a metal catalyst such as palladium or platinum. The reaction is carried out under high pressure and temperature to achieve high yields of anthranilamide.
Chemical Reactions Analysis
Method A (Conventional Heating)
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Conditions : ISA (1 eq) + amine (1 eq) in DMF, reflux.
-
Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl of ISA, followed by ring opening and CO₂ elimination .
Method B (Microwave Irradiation)
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Conditions : ISA (1 eq) + amine (1 eq) in DMF, microwaved at 140–420 W for 4–10 min .
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Advantages : Faster reaction times (4–10 min vs. hours) but slightly lower yields compared to conventional heating.
Representative Yields :
Compound | R Group | Yield (Method A) | Yield (Method B) |
---|---|---|---|
1 | 4-Fluorophenyl | 72% | 65% |
2 | 4-Chlorophenyl | 80% | 70% |
8 | 2-Carbamoyl | 60% | 64% |
Cyclization Reactions
This compound undergoes cyclization with aldehydes to form quinazolin-4(3H)-ones , a reaction accelerated by visible light photocatalysis:
Visible Light-Induced Cyclization
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Conditions : this compound + aldehyde, fluorescein (10 mol%), TBHP (2 eq), CH₃OH, 30 W blue LED, 3 h .
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Mechanism :
Substrate Scope :
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Electron-withdrawing groups (e.g., –F, –Cl) on aldehydes enhance yields (88–92%).
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Electron-donating groups (e.g., –OMe) reduce yields (≤75%) due to slower imine formation .
Kinetic Studies
The reaction between this compound and 2,6-dichlorobenzaldehyde follows second-order kinetics (first-order in each reactant) :
Key Findings :
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Rate Equation : .
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Activation Energy : 72.84 kJ/mol in formic acid/acetic acid mixtures .
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Solvent Effects : Higher dielectric solvents (e.g., formic acid, ε = 58) accelerate reactions by stabilizing the transition state .
Selective Functionalization
Substituents on the this compound ring modulate reactivity and selectivity:
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4-Fluoro substitution : Enhances HDAC3 inhibition selectivity by reducing HDAC1/2 binding affinity .
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5-Phenyl substitution : Favors HDAC1/2 inhibition over HDAC3 .
Structural-Activity Relationship :
Compound | Substituent | HDAC1 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) |
---|---|---|---|
109 | H | 45 | 60 |
136 | 4-F | 520 | 190 |
3 | 5-Ph | 8 | 420 |
Coupling Reactions
This compound derivatives are coupled with 1,2-diaminobenzene using BOP (benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) as an activating agent:
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Conditions : BOP (0.6 eq), DMAP (2 eq), TEA (1.2 eq), DMF, 48 h, rt .
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Products : Benzothiazole- and phenylamine-conjugated derivatives (e.g., 3a-d , 5a-d ) in 75–89% yields .
Mechanistic Insights
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Nucleophilic Acyl Substitution : Dominates in reactions with amines, facilitated by the electrophilic carbonyl group .
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Photoredox Catalysis : Enables radical intermediates in visible light-driven cyclizations, bypassing thermal activation .
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Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates .
Scientific Research Applications
Histone Deacetylase Inhibition
2-Aminobenzamide derivatives have emerged as promising HDAC inhibitors, which play critical roles in regulating gene expression through histone modification.
- Mechanism of Action : this compound acts by inhibiting HDAC enzymes, leading to increased acetylation of histones, which enhances gene expression associated with various diseases, including cancer and neurodegenerative disorders .
- Clinical Applications : Recent studies have demonstrated the efficacy of 2-AB-based HDAC inhibitors in Friedreich's Ataxia (FRDA) treatment. These compounds have shown significant increases in frataxin mRNA levels and histone acetylation in patient-derived cells and animal models . A Phase Ib clinical trial indicated promising results, suggesting that 2-AB can induce epigenetic changes relevant for therapeutic interventions .
Glycan Analysis
This compound is widely used for the labeling of glycans in glycomics research.
- HPLC Analysis : The compound is utilized for tagging carbohydrates, allowing for effective separation and analysis via high-performance liquid chromatography (HPLC). This method is crucial for studying protein glycosylation patterns, which can serve as biomarkers for diseases such as cancer .
- Non-reductive Labeling : 2-AB enables the labeling of glyco-oligosaccharides without reducing their structure, facilitating the distinction between oxidized and non-oxidized forms during analysis .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound derivatives.
- Synthesis of Antimicrobial Agents : Research has shown that certain synthesized compounds based on 2-AB exhibit strong antimicrobial activity against various bacterial and fungal strains. One derivative demonstrated superior potency against Aspergillus fumigatus, outperforming standard antibiotics in some cases .
Anticancer Activity
The anticancer properties of this compound derivatives are being actively researched.
- Selective HDAC Inhibition : The development of isoform-selective HDAC inhibitors based on 2-AB has been reported to reduce adverse effects associated with non-selective inhibitors while maintaining therapeutic efficacy against hematological malignancies .
- Therapeutic Potential : These compounds are under investigation for their ability to induce apoptosis in cancer cells, potentially offering new avenues for treatment strategies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of anthranilamide and its derivatives varies depending on the specific application. In general, anthranilamide compounds exert their effects by interacting with molecular targets such as enzymes, receptors, and nucleic acids. For example, some anthranilamide derivatives inhibit the activity of enzymes involved in cancer cell proliferation, while others bind to viral proteins to prevent viral replication. The specific pathways and molecular targets involved depend on the structure and functional groups of the anthranilamide derivative.
Comparison with Similar Compounds
Comparison with Similar Compounds
Glycan Analysis: Derivatizing Agents
2-AB is compared to Procainamide (ProA) and RapiFluor-MS (RF-MS) for labeling N-glycans in hydrophilic interaction liquid chromatography (HILIC-UPLC-FLR-MS). Key findings include:
Parameter | 2-AB | Procainamide (ProA) | RapiFluor-MS (RF-MS) |
---|---|---|---|
FLR Sensitivity | Low | High | Moderate |
MS Sensitivity | Low | Moderate | High |
Limit of Detection (LOD) | ~10 fmol | ~1 fmol | ~0.5 fmol |
Labeling Efficiency | >95% | >95% | >95% |
Reproducibility (RSD) | <5% | <5% | <5% |
- Key Insights :
HDAC Inhibitors: Substitution Effects
2-AB derivatives are compared based on substitutions and HDAC subtype selectivity:
Compound Group | Substitution | HDAC Selectivity | Activity (IC₅₀) |
---|---|---|---|
Unsubstituted 2-AB | None | HDAC1/2/3 (non-selective) | ~100–500 nM |
Thienyl-substituted | 5-Thienyl ring | HDAC1/2 > HDAC3 | ~10–50 nM |
Halogen-substituted | 4-Fluoro/5-Chloro | HDAC1/2/3 (weak selectivity) | ~200–800 nM |
No capping group | – | HDAC1/2/3 (weak inhibition) | >1 µM |
- Key Insights :
Antimicrobial Activity
2-AB derivatives show variable efficacy against bacterial strains:
Compound | Bacillus subtilis (MIC) | Staphylococcus aureus (MIC) |
---|---|---|
2-AB (parent) | >100 µg/mL | >100 µg/mL |
Derivative 5 | 12.5 µg/mL | 25 µg/mL |
Derivative 7 | 50 µg/mL | 50 µg/mL |
- Key Insights :
Coordination Chemistry
2-AB forms stable Cu(II) complexes with amino acids (e.g., glycine, phenylalanine):
Complex | DNA Binding (Kₐ) | Antioxidant Activity (IC₅₀) |
---|---|---|
Cu-2-AB | 1.2 × 10⁴ M⁻¹ | 45 µM |
Cu-2-AB-Glycine | 2.8 × 10⁴ M⁻¹ | 28 µM |
Cu-2-AB-Phenylalanine | 3.5 × 10⁴ M⁻¹ | 18 µM |
- Key Insights :
- Mixed-ligand complexes exhibit stronger DNA interaction and antioxidant properties than binary complexes, attributed to synergistic effects .
Biological Activity
2-Aminobenzamide (2-AB) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound has garnered attention due to its role as a histone deacetylase (HDAC) inhibitor and its potential therapeutic applications in various diseases, including Friedreich's ataxia (FRDA) and certain cancers. This article delves into the biological activities of this compound, highlighting its mechanisms of action, synthesis, and various derivatives, supported by case studies and research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of an amino group attached to a benzamide structure. The synthesis of 2-AB typically involves the reaction of isatoic anhydride with amines, yielding various derivatives with enhanced biological properties. Recent studies have employed both conventional heating methods and microwave-assisted synthesis to produce 2-AB derivatives with varying yields and activities .
Table 1: Synthesis Methods for this compound Derivatives
Method | Yield (%) | Remarks |
---|---|---|
Conventional Heating | 70-90 | Longer reaction time but higher yield |
Microwave-Assisted Synthesis | 60-80 | Faster but slightly lower yield |
Antimicrobial Properties
Research has demonstrated that certain this compound derivatives exhibit significant antimicrobial activity against a range of bacterial and fungal strains. For instance, a study found that specific derivatives showed excellent antifungal activity against Aspergillus fumigatus and Saccharomyces cerevisiae, as well as antibacterial effects against Staphylococcus aureus and Escherichia coli .
HDAC Inhibition
One of the most notable biological activities of this compound is its function as an HDAC inhibitor. HDACs play a crucial role in regulating gene expression through histone modification. Inhibiting these enzymes can lead to increased acetylation of histones, thereby enhancing gene expression associated with neuroprotection and other therapeutic effects.
Case Study: Friedreich's Ataxia
In a significant study focused on FRDA, researchers identified a specific this compound derivative that significantly increased frataxin mRNA levels in lymphoblasts from FRDA patients. This compound was shown to enhance histone acetylation at the FXN gene locus, suggesting its potential as a therapeutic agent for this condition .
Table 2: Biological Activities of Selected this compound Derivatives
The mechanism by which this compound acts as an HDAC inhibitor involves binding to the active site of HDAC enzymes through its zinc-binding group (ZBG). This interaction prevents the deacetylation of histones, leading to an open chromatin structure that facilitates transcriptional activation .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound derivatives and various HDAC isoforms. These studies reveal that modifications to the ZBG can significantly alter the potency and selectivity of these inhibitors .
Q & A
Basic Questions
Q. What are the standard protocols for fluorescent labeling of polysaccharides or glycoproteins using 2-AB?
- Methodological Answer :
Release glycans enzymatically (e.g., PNGase F for N-glycans) under denaturing conditions.
Purify released glycans via ethanol precipitation or solid-phase extraction to remove contaminants (e.g., detergents, salts) .
Label glycans via reductive amination: Mix 2-AB with a reducing agent (e.g., sodium cyanoborohydride) and an acid catalyst (e.g., dimethyl sulfoxide/acetic acid) at 65°C for 2–4 hours .
Analyze labeled glycans using HILIC-UPLC-FLD (hydrophilic interaction chromatography with fluorescence detection) or LC-MS for structural identification .
Q. What is the role of 2-AB in N-glycan analysis by HPLC?
- Methodological Answer : 2-AB enhances detection sensitivity via fluorescence and improves chromatographic separation by modifying glycan hydrophilicity. Post-labeling, glycans are profiled using retention time libraries and exoglycosidase digestion to confirm structures .
Q. What are the key considerations for handling and storing 2-AB in laboratory settings?
- Methodological Answer :
- Store 2-AB in a cool (<25°C), dry environment, protected from light.
- Use personal protective equipment (gloves, goggles) to avoid inhalation or skin contact due to its toxicity (intraperitoneal LD50 >400 mg/kg in rats).
- Dispose of waste via approved hazardous waste protocols .
Q. How does 2-AB function as a derivatizing agent in mass spectrometry?
- Methodological Answer : 2-AB introduces a fluorescent tag and improves ionization efficiency for LC-MS/MS. It is compatible with collision-induced dissociation (CID) for glycan fragmentation analysis, though its neutral charge may limit sensitivity compared to charged tags like procainamide .
Q. What synthetic routes utilize 2-AB as a precursor for heterocyclic compounds?
- Methodological Answer : 2-AB is condensed with aldehydes in the presence of catalysts (e.g., Fe3O4@EDTA/CuI nanocatalyst) to synthesize 2,3-dihydroquinazolin-4(1H)-ones. Reactions typically proceed in methanol/acetic acid under reflux or electrochemical conditions .
Advanced Research Questions
Q. How to optimize 2-AB labeling efficiency in the presence of contaminants (e.g., detergents, salts)?
- Methodological Answer :
- Pre-purify glycans using hydrophilic interaction liquid chromatography (HILIC) cartridges or graphitized carbon columns.
- Adjust labeling reaction pH to 4–5 and extend incubation time (up to 6 hours) to compensate for inhibitory contaminants .
Q. How to resolve discrepancies in glycan profiling data when using 2-AB vs. procainamide?
- Methodological Answer :
- Procainamide provides higher fluorescence intensity and better MS compatibility due to its charged tertiary amine.
- Normalize data using internal standards (e.g., dextran ladder) and validate structures via exoglycosidase digestion to account for retention time shifts between labeling methods .
Q. What strategies enhance the stability of 2-AB derivatives during long-term storage?
- Methodological Answer :
- Store labeled glycans in 70% ethanol at -20°C to prevent degradation.
- Avoid repeated freeze-thaw cycles; lyophilize samples for long-term storage .
Q. How to integrate 2-AB labeled glycans with LC-MS/MS for structural elucidation?
- Methodological Answer :
- Use HILIC-UPLC-FLD for initial profiling, then collect fractions for MS/MS analysis.
- Employ collision energy optimization (e.g., stepped CID) to fragment glycans while retaining 2-AB tags. Cross-reference with databases like GlyConnect or UniCarb-DB .
Q. What mechanistic pathways explain 2-AB’s role in Bargellini reactions?
- Methodological Answer :
2-AB acts as an ambident nucleophile, attacking carbonyl carbons in α-keto esters via its amino group. The reaction proceeds through a six-membered transition state, forming dihydroquinazolinone derivatives. Solvent polarity and catalyst choice (e.g., Fe3O4@EDTA/CuI) significantly influence yield .
Properties
IUPAC Name |
2-aminobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBFMLJZNCDSMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021789 | |
Record name | 2-Aminobenzamide | |
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Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Light brown crystalline powder; [Alfa Aesar MSDS], Solid | |
Record name | 2-Aminobenzamide | |
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Boiling Point |
300 °C | |
Record name | 2-AMINOBENZAMIDE | |
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Solubility |
>20.4 [ug/mL] (The mean of the results at pH 7.4), Soluble in ethanol; very soluble in ethyl ether, benzene; very soluble in ethyl acetate | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
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Vapor Pressure |
0.0000263 [mmHg] | |
Record name | 2-Aminobenzamide | |
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Mechanism of Action |
ADP-ribose synthesis inhibitor | |
Record name | 2-AMINOBENZAMIDE | |
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Color/Form |
LEAFLETS FROM CHLOROFORM OR WATER | |
CAS No. |
88-68-6 | |
Record name | Anthranilamide | |
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Record name | 2-AMINOBENZAMIDE | |
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Record name | Benzamide, 2-amino- | |
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Record name | 2-Aminobenzamide | |
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Record name | Anthranilamide | |
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Record name | 2-AMINOBENZAMIDE | |
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Record name | 2-Aminobenzamide | |
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Melting Point |
110 °C (decomposes), 109 - 111.5 °C | |
Record name | 2-AMINOBENZAMIDE | |
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Record name | 2-Aminobenzamide | |
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Retrosynthesis Analysis
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